molecular formula C9H12N4O4 B10891220 4-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

4-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No.: B10891220
M. Wt: 240.22 g/mol
InChI Key: PQMRPWRJWAJABY-UHFFFAOYSA-N
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Description

4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and carbonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and amino acid analogs, such as:

Uniqueness

What sets 4-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-4-OXOBUTANOIC ACID apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

4-[(5-carbamoyl-1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H12N4O4/c1-13-8(9(10)17)5(4-11-13)12-6(14)2-3-7(15)16/h4H,2-3H2,1H3,(H2,10,17)(H,12,14)(H,15,16)

InChI Key

PQMRPWRJWAJABY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CCC(=O)O)C(=O)N

Origin of Product

United States

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